molecular formula C14H8O4 B13751115 2,3-Dihydroxyanthracene-9,10-dione

2,3-Dihydroxyanthracene-9,10-dione

Cat. No.: B13751115
M. Wt: 240.21 g/mol
InChI Key: KQSBZNJFKWOQQK-UHFFFAOYSA-N
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Description

2,3-Dihydroxyanthraquinone, also known as histazarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups attached to the anthraquinone core at the 2 and 3 positions. This compound is part of a larger family of dihydroxyanthraquinones, which have been studied for their various chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. For example, the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane can yield 2,3-dihydroxyanthraquinone . Another method involves the direct hydroxylation of anthraquinone using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of 2,3-dihydroxyanthraquinone typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

2,3-Dihydroxyanthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly for cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-dihydroxyanthraquinone involves its interaction with cellular targets and pathways. In cancer cells, it can inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerases, which are essential for DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxyanthraquinone (alizarin)
  • 1,3-Dihydroxyanthraquinone (purpuroxanthin)
  • 1,4-Dihydroxyanthraquinone (quinizarin)
  • 1,5-Dihydroxyanthraquinone (anthrarufin)
  • 1,6-Dihydroxyanthraquinone
  • 1,7-Dihydroxyanthraquinone
  • 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
  • 2,6-Dihydroxyanthraquinone (anthraflavic acid)
  • 2,7-Dihydroxyanthraquinone (isoanthraflavic acid)

Uniqueness

2,3-Dihydroxyanthraquinone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

2,3-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,15-16H

InChI Key

KQSBZNJFKWOQQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)O

Origin of Product

United States

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